3-Chloro-4-methyl-2,6-diphenylpyridine
Description
The Significance of Halogenated and Alkyl-Substituted Pyridine (B92270) Scaffolds in Organic Synthesis
The introduction of halogen and alkyl substituents onto a pyridine ring profoundly influences its electronic properties, reactivity, and biological interactions. Halogens, such as the chloro group in 3-Chloro-4-methyl-2,6-diphenylpyridine, are highly significant in medicinal chemistry and organic synthesis. nih.govresearchgate.net The presence of a halogen atom can modulate the steric and lipophilic characteristics of a molecule. nih.gov Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can stabilize ligand-target complexes, thereby enhancing binding affinity and biological activity. nih.gov From a synthetic standpoint, the carbon-halogen bond is a versatile handle for further functionalization, enabling cross-coupling reactions to build more complex molecular architectures. nih.gov
Alkyl groups, like the methyl group at the 4-position of the target molecule, also play a crucial role. They are electron-donating groups through an inductive effect, which increases the electron density of the pyridine ring and influences its basicity. scribd.com This modification of the electronic nature of the ring can affect its reactivity in subsequent chemical transformations. In medicinal chemistry, the strategic placement of small alkyl groups can optimize a molecule's fit within a biological target's binding pocket and improve its metabolic stability. The selective introduction of alkyl groups, particularly at the C4-position, has been a long-standing challenge, and modern methods are continually being developed to achieve this with precision. nih.govchemrxiv.org The combination of both halogen and alkyl substituents, as seen in this compound, creates a pyridine core with finely tuned electronic and steric properties, making it a valuable building block for specialized applications.
Overview of Pyridine Synthesis Strategies and Their Evolution
The construction of the pyridine ring is a central theme in organic synthesis, with methods evolving from classical condensation reactions to modern, highly efficient catalytic processes. acs.orgresearchgate.net Early strategies often involved the condensation of aldehydes, ketones, and ammonia (B1221849) or its derivatives under harsh conditions. wikipedia.orgbaranlab.org Over more than a century, these foundational methods have been refined, and new, more versatile strategies have emerged.
Classical methods, many of which are still in use today, form the bedrock of pyridine synthesis:
Hantzsch Synthesis (1881): This multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia. wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the aromatic pyridine. organic-chemistry.orgacs.orgthermofisher.com
Chichibabin Synthesis (1924): This method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia at high temperatures over a catalyst. wikipedia.orgchemistnotes.com While yields can be modest, its use of inexpensive starting materials makes it industrially significant. thieme.de
Guareschi-Thorpe Synthesis (1896): This reaction synthesizes 2-pyridones through the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound. rsc.orgdrugfuture.comquimicaorganica.org Recent advancements have focused on developing greener, aqueous conditions for this reaction. rsc.orgacs.org
Kröhnke Synthesis (1961): This method provides highly functionalized pyridines by reacting α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297). wikipedia.orgwikipedia.orgdrugfuture.comresearchgate.net
The evolution of organic synthesis has brought forth more sophisticated and often milder approaches. Modern strategies frequently employ transition-metal catalysis, cycloaddition reactions, and cascade processes to build the pyridine ring with greater control and efficiency. acs.orgresearchgate.netorganic-chemistry.org These include metal-catalyzed cycloadditions, one-pot multicomponent reactions often utilizing nanocatalysts for improved performance, and cascade reactions that form multiple bonds in a single operation. acs.orgrsc.org
| Synthesis Method | Key Reagents | General Product | Key Advantages | Limitations |
|---|---|---|---|---|
| Hantzsch Synthesis | Aldehyde, 2x β-ketoester, Ammonia | Symmetrically Substituted (Di)hydropyridines | Reliable, multicomponent, access to dihydropyridines wikipedia.orgacs.org | Often requires a separate oxidation step, harsh conditions wikipedia.org |
| Chichibabin Synthesis | Aldehydes/Ketones, Ammonia | Alkylpyridines | Uses inexpensive, simple reagents thieme.de | High temperatures required, often low yields wikipedia.org |
| Guareschi-Thorpe Synthesis | Cyanoacetamide, 1,3-Dicarbonyl | Substituted 2-Pyridones | Direct access to hydroxypyridines/pyridones rsc.org | Less investigated than other classical methods rsc.org |
| Kröhnke Synthesis | α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl | Polysubstituted Pyridines | Creates highly functionalized products wikipedia.org | Requires pre-functionalized starting materials |
| Modern Catalytic Methods | Varies (e.g., Alkynes, Nitriles) | Polysubstituted Pyridines | High efficiency, mild conditions, broad scope organic-chemistry.orgrsc.org | May require expensive catalysts or complex ligands |
Positioning of this compound within the Broader Heterocyclic Landscape
The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and FDA-approved drugs. nih.govthieme.de Its nitrogen atom can act as a hydrogen bond acceptor and provides a handle to modulate the compound's basicity and solubility. semanticscholar.org The ability to replace a benzene (B151609) ring with a pyridine ring (a bioisosteric replacement) is a common strategy in drug design to improve pharmacokinetic properties. nih.gov
This compound is a highly substituted and sterically demanding derivative. Its key features position it as a specialized building block within the vast library of heterocyclic compounds:
Polysubstitution: The presence of four substituents on the pyridine ring offers a rigid and well-defined three-dimensional structure. This complexity makes it a candidate for applications where precise spatial arrangement of functional groups is critical, such as in the design of complex ligands for catalysis or as scaffolds in medicinal chemistry.
Aryl Groups at C2 and C6: The two phenyl groups flanking the nitrogen atom create significant steric hindrance. This steric bulk dramatically influences the reactivity of the nitrogen atom and the adjacent ring positions. It can also be leveraged to create specific chiral environments in asymmetric catalysis.
Combined Electronic Effects: The molecule features a combination of an electron-withdrawing chloro group and an electron-donating methyl group. scribd.comnih.gov This push-pull electronic arrangement, coupled with the conjugating effects of the phenyl rings, results in a unique electronic distribution across the pyridine core, which dictates its reactivity towards electrophiles and nucleophiles.
In essence, this compound is not a simple commodity chemical but a designer scaffold. Its synthesis would require advanced, regioselective methods, likely drawing from modern cross-coupling or multicomponent strategies capable of assembling such a congested structure. nih.govresearchgate.net Its utility lies not as a simple pyridine surrogate but as a sophisticated platform for constructing highly tailored molecules where steric and electronic control are paramount.
Structure
2D Structure
3D Structure
Properties
CAS No. |
89225-35-4 |
|---|---|
Molecular Formula |
C18H14ClN |
Molecular Weight |
279.8 g/mol |
IUPAC Name |
3-chloro-4-methyl-2,6-diphenylpyridine |
InChI |
InChI=1S/C18H14ClN/c1-13-12-16(14-8-4-2-5-9-14)20-18(17(13)19)15-10-6-3-7-11-15/h2-12H,1H3 |
InChI Key |
OFMRKYMYVHSDRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1Cl)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Pathways of the 3 Chloro 4 Methyl 2,6 Diphenylpyridine Core
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Halogenated Position
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the 3-chloro-4-methyl-2,6-diphenylpyridine core. In pyridine (B92270) systems, nucleophilic attack is generally favored at the ortho (2- and 6-) and para (4-) positions relative to the ring nitrogen due to the electron-withdrawing nature of the nitrogen atom, which can stabilize the negatively charged Meisenheimer intermediate. youtube.comyoutube.com However, the substitution pattern of the target molecule places the chlorine atom at the 3-position (meta), which is typically less reactive towards nucleophilic attack. youtube.com
Despite the inherently lower reactivity of the 3-position, SNAr reactions can still be achieved, often requiring more forcing conditions compared to their 2- and 4-chloro counterparts. The reaction proceeds through an addition-elimination mechanism where a nucleophile attacks the carbon bearing the chlorine atom, forming a transient, negatively charged intermediate, followed by the expulsion of the chloride ion to restore aromaticity. youtube.comlibretexts.org The presence of electron-withdrawing groups ortho and para to the leaving group can significantly enhance the reaction rate by stabilizing the anionic intermediate. libretexts.org In the case of this compound, the phenyl groups at the 2- and 6-positions may provide some electronic stabilization, although their steric bulk could hinder the approach of the nucleophile.
A variety of nucleophiles can be employed in SNAr reactions with 3-chloropyridines, including alkoxides, thiolates, and amines. For instance, various 2-chloropyridine (B119429) derivatives have been shown to react with glutathione (B108866), catalyzed by microsomal glutathione S-transferase 1, to form the corresponding glutathione conjugates. nih.gov While this is an enzymatic reaction on a 2-chloro isomer, it demonstrates the susceptibility of the chloropyridine core to nucleophilic attack by sulfur-containing nucleophiles. It is plausible that similar reactions with this compound could be achieved under appropriate synthetic conditions.
| Nucleophile | Potential Product | Reaction Conditions |
| Alkoxides (e.g., RO⁻) | 3-Alkoxy-4-methyl-2,6-diphenylpyridine | Elevated temperatures, polar aprotic solvent |
| Thiolates (e.g., RS⁻) | 3-(Alkyl/Arylthio)-4-methyl-2,6-diphenylpyridine | Base, polar aprotic solvent |
| Amines (e.g., R₂NH) | N,N-Disubstituted-4-methyl-2,6-diphenylpyridin-3-amine | High temperatures, catalyst may be required |
This table represents potential reactions based on the general reactivity of 3-chloropyridines.
Cross-Coupling Reactions for Further Functionalization
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chlorine atom at the 3-position of the pyridine ring serves as a handle for such transformations.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that pairs an organoboron compound with an organic halide. researchgate.net 3-Chloropyridines are known substrates for Suzuki-Miyaura reactions, allowing for the introduction of a wide range of aryl and heteroaryl groups. wikipedia.orgresearchgate.net For the arylation of this compound, the reaction would involve a palladium catalyst, a suitable ligand (e.g., a phosphine), and a base to facilitate the transmetalation step.
The reaction conditions would need to be optimized to overcome the relative inertness of the C-Cl bond compared to C-Br or C-I bonds. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. researchgate.net For example, the Suzuki-Miyaura coupling of 3,5-dibromo-2,4,6-trimethylpyridine (B189553) with arylboronic acids has been shown to be an efficient method for the synthesis of 3,5-diarylpyridines. researchgate.net This suggests that the steric hindrance from the adjacent methyl and phenyl groups in this compound would be a key factor to consider in catalyst selection.
| Arylboronic Acid (Ar-B(OH)₂) | Potential Product | Catalyst System (Example) |
| Phenylboronic acid | 3,4-Dimethyl-2,5,6-triphenylpyridine | Pd(OAc)₂, SPhos, K₃PO₄ |
| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-4-methyl-2,6-diphenylpyridine | Pd₂(dba)₃, XPhos, Cs₂CO₃ |
| Thiophen-2-ylboronic acid | 4-Methyl-2,6-diphenyl-3-(thiophen-2-yl)pyridine | Pd(PPh₃)₄, Na₂CO₃ |
This table provides hypothetical examples of Suzuki-Miyaura coupling reactions.
The Heck reaction, another palladium-catalyzed process, allows for the coupling of aryl halides with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.org 3-Chloropyridine is a viable substrate for the Heck reaction. wikipedia.org This reaction could be used to introduce alkenyl substituents at the 3-position of the this compound core. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The stereochemical outcome of the Heck reaction is usually trans. organic-chemistry.org
Other C-C bond-forming reactions could also be employed. For instance, Sonogashira coupling could be used to introduce alkyne moieties, and Stille coupling could be utilized for coupling with organotin reagents. These reactions would further expand the range of functional groups that can be introduced at the 3-position.
| Alkene | Potential Product | Catalyst System (Example) |
| Styrene | 4-Methyl-2,6-diphenyl-3-styrylpyridine | Pd(OAc)₂, P(o-tol)₃, Et₃N |
| n-Butyl acrylate | Butyl 3-(4-methyl-2,6-diphenylpyridin-3-yl)acrylate | PdCl₂(PPh₃)₂, K₂CO₃ |
This table illustrates potential Heck coupling reactions.
Modification of Methyl and Phenyl Substituents
The methyl and phenyl groups on the pyridine ring also offer opportunities for further functionalization. The methyl group at the 4-position is benzylic-like in its reactivity and can undergo a variety of transformations. For example, it can be deprotonated with a strong base to generate a nucleophilic species that can react with electrophiles. nih.gov This allows for the introduction of a wide range of substituents at the methyl group.
The phenyl groups at the 2- and 6-positions can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation. The directing effects of the pyridine ring would influence the position of substitution on the phenyl rings. The pyridine ring is generally considered an electron-withdrawing group, which would direct incoming electrophiles to the meta and para positions of the phenyl rings.
| Reagent | Target Substituent | Potential Reaction |
| 1. n-BuLi, 2. R-X | Methyl group | Alkylation of the methyl group |
| NBS, AIBN | Methyl group | Benzylic bromination |
| HNO₃, H₂SO₄ | Phenyl groups | Nitration of the phenyl rings |
| Acyl chloride, AlCl₃ | Phenyl groups | Friedel-Crafts acylation of the phenyl rings |
This table outlines possible modifications of the methyl and phenyl substituents.
Oxidation and Reduction Chemistry of the Pyridine Ring System
The pyridine ring itself can be subjected to oxidation and reduction reactions. Oxidation of the pyridine nitrogen with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide would yield the corresponding N-oxide. nih.gov The formation of the N-oxide can alter the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions.
Reduction of the pyridine ring can be achieved under various conditions to yield either dihydropyridine (B1217469) or piperidine (B6355638) derivatives. Catalytic hydrogenation, often using catalysts like platinum or palladium on carbon, can lead to the fully saturated piperidine ring. researchgate.net Partial reduction to a dihydropyridine can be achieved using methods such as the Birch reduction (dissolving metal in liquid ammonia). acs.orgnih.gov The specific regioisomer of the dihydropyridine formed would depend on the reaction conditions and the substitution pattern of the pyridine ring.
| Reagent/Condition | Transformation | Product Type |
| m-CPBA or H₂O₂ | N-oxidation | Pyridine-N-oxide |
| H₂, Pd/C | Catalytic hydrogenation | Piperidine |
| Na, liq. NH₃, EtOH | Birch reduction | Dihydropyridine |
This table summarizes potential oxidation and reduction reactions of the pyridine ring.
Preparation of Complex Molecules Utilizing the this compound Scaffold
The various reactive sites on the this compound molecule make it a valuable scaffold for the synthesis of more complex molecules, including those with potential biological activity. nih.govrsc.orgmdpi.com The pyridine scaffold is a common motif in many pharmaceuticals and agrochemicals. nih.gov
By combining the reactions described above, a diverse library of compounds can be generated from this starting material. For example, a Suzuki-Miyaura coupling at the 3-position followed by functionalization of the methyl group and subsequent electrophilic substitution on the phenyl rings would lead to highly substituted and complex pyridine derivatives. The chromenopyridine scaffold, for instance, which can be synthesized from substituted pyridines, has shown a broad spectrum of biological properties. nih.gov The versatility of the this compound core allows for its use as a key intermediate in the construction of such elaborate molecular architectures. google.comresearchgate.net
Following a comprehensive search for experimental data on the compound This compound (CAS Number: 89225-35-4) , it has been determined that the specific research findings required to populate the requested article sections are not available in the public domain.
Detailed experimental results and research findings for the following analytical methodologies for this specific compound could not be located:
Nuclear Magnetic Resonance (NMR) Spectroscopy: No published ¹H NMR, ¹³C NMR, or two-dimensional NMR (COSY, HSQC, HMBC) spectra are available.
Vibrational Spectroscopy: Specific Infrared (IR) and Raman spectroscopic data have not been reported.
Mass Spectrometry: While basic molecular weight information can be calculated, detailed fragmentation analysis from experimental mass spectrometry is not available.
Single Crystal X-ray Diffraction: There is no evidence of a crystal structure determination for this compound in crystallographic databases.
Without access to these foundational spectroscopic and structural data, it is not possible to generate the thorough, informative, and scientifically accurate article as requested under the specified outline. The instructions to strictly adhere to the outline and focus solely on detailed research findings for "this compound" cannot be fulfilled due to the absence of published research on this particular molecule.
Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Chloro 4 Methyl 2,6 Diphenylpyridine
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are paramount in the separation of complex mixtures, making them ideal for the purity assessment and isolation of synthesized compounds like 3-Chloro-4-methyl-2,6-diphenylpyridine. The selection of a specific chromatographic method is contingent on the physicochemical properties of the analyte, including its polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. Its application to this compound allows for high-resolution separation, enabling the accurate determination of purity and the isolation of the compound from reaction byproducts and impurities.
Detailed Research Findings:
Reversed-phase HPLC (RP-HPLC) is the most suitable mode for the analysis of this compound due to its relatively non-polar nature, attributed to the presence of two phenyl rings. In a typical RP-HPLC setup, a non-polar stationary phase, such as octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8), is employed in conjunction with a polar mobile phase.
The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) and water is commonly utilized. The organic modifier (acetonitrile) content is optimized to achieve adequate retention and resolution. The addition of a small percentage of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape by suppressing the ionization of the basic pyridine (B92270) nitrogen, thereby reducing peak tailing.
Detection is typically performed using a UV-Vis detector, as the aromatic rings and the pyridine nucleus exhibit strong chromophoric activity. The maximum absorbance wavelength (λmax) for this compound is expected in the UV region, providing high sensitivity for its detection.
For the isolation of this compound on a preparative scale, the analytical method can be scaled up by using a larger diameter column and a higher flow rate. Fractions are collected as the compound elutes from the column, and the solvent is subsequently removed to yield the purified substance.
Illustrative HPLC Parameters for Purity Assessment:
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 60% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 8-12 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.
Detailed Research Findings:
In a GC-MS analysis, the sample is first vaporized and introduced into the gas chromatograph. The separation is achieved in a capillary column, typically coated with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-polydimethylsiloxane). The retention time of the compound is influenced by its volatility and its interaction with the stationary phase. Due to its molecular weight and structure, this compound is expected to have a relatively long retention time compared to more volatile compounds.
Following separation in the GC column, the eluted compound enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting molecular ion and its fragment ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).
The mass spectrum of this compound is anticipated to exhibit a distinct molecular ion peak. The presence of a chlorine atom will be evident from the isotopic pattern of the molecular ion and its chlorine-containing fragments, with the 37Cl isotope being approximately one-third the abundance of the 35Cl isotope, resulting in a characteristic M+2 peak.
The fragmentation pattern provides crucial structural information. The fragmentation of this compound is expected to be influenced by the stability of the pyridine ring and the phenyl substituents. Key fragmentation pathways would likely involve the loss of a chlorine atom, a methyl group, or a phenyl group. The fragmentation of the parent compound, 2,6-diphenylpyridine (B1197909), is known to produce a stable molecular ion, and similar stability is expected for its substituted derivative.
Predicted GC-MS Data and Fragmentation Pattern:
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 m/z |
Predicted Mass Spectrum Fragmentation:
| m/z | Predicted Fragment | Relative Intensity |
| 305/307 | [M]⁺ (Molecular Ion) | High |
| 290/292 | [M - CH₃]⁺ | Moderate |
| 270 | [M - Cl]⁺ | Moderate |
| 228 | [M - C₆H₅]⁺ | Moderate |
| 77 | [C₆H₅]⁺ | High |
Computational and Theoretical Investigations of 3 Chloro 4 Methyl 2,6 Diphenylpyridine
Analysis of Molecular Electrostatic Potential (MEP)
There are no available MEP analyses for 3-Chloro-4-methyl-2,6-diphenylpyridine. An MEP analysis would identify the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting its reactive sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
Detailed NBO analysis, which would describe the charge transfer and hyperconjugative interactions within this compound, has not been reported in the searched literature. This analysis would offer a deeper understanding of the intramolecular bonding and stability.
Prediction of Global Chemical Reactivity Parameters
Calculations of global chemical reactivity parameters (e.g., HOMO-LUMO energy gap, chemical hardness, electronegativity) specifically for this compound are not available. These parameters are essential for quantifying the chemical reactivity and kinetic stability of the molecule.
Mechanistic Studies of Reaction Pathways and Transition States
No published mechanistic studies detailing the reaction pathways and transition states involving this compound were identified. Such computational investigations are vital for understanding the dynamics and energetics of chemical reactions involving the compound.
Conformational Analysis and Intramolecular Interactions
A formal conformational analysis to determine the most stable conformers and to study the intramolecular interactions of this compound does not appear to have been conducted or published. This type of study would be important for understanding the three-dimensional structure and flexibility of the molecule.
Applications in Chemical Science and Materials Development
3-Chloro-4-methyl-2,6-diphenylpyridine as a Versatile Chemical Building Block
No specific studies detailing the use of this compound as a reactant or intermediate for the synthesis of other complex molecules were identified in the available scientific literature. While substituted pyridines are a well-established class of versatile building blocks in organic synthesis, research documenting the specific reactivity and synthetic utility of the chloro, methyl, and diphenyl substituents on this particular pyridine (B92270) scaffold could not be found.
Role as a Ligand in Coordination Chemistry and Catalysis
There is no available research on the application of this compound as a ligand in coordination chemistry or catalysis.
Design and Synthesis of Metal Complexes with the this compound Framework
No published reports on the design or synthesis of metal complexes featuring this compound as a ligand were found. The coordination behavior of this specific substituted pyridine with various metal centers has not been described.
Catalytic Applications of Derived Metal Complexes
Consistent with the lack of information on its metal complexes, no studies on the catalytic applications of any metal complexes derived from this compound have been reported.
Integration into Advanced Materials
The integration of this compound into advanced functional materials has not been documented in the scientific literature.
Exploration in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
Application as Fluorescent Chemosensors and Probes
There are no available studies on the application of this compound or its derivatives as fluorescent chemosensors or probes for the detection of analytes.
Precursor for Novel Heterocyclic and Macrocyclic Compounds
While direct experimental studies on this compound are not extensively documented in publicly available literature, its molecular architecture suggests significant potential as a versatile precursor for the synthesis of more complex heterocyclic and macrocyclic structures. The reactivity of this compound is primarily dictated by the interplay of its key functional groups: the chloro substituent at the 3-position, the methyl group at the 4-position, and the sterically demanding phenyl groups at the 2- and 6-positions, all of which modulate the electronic properties and accessibility of the pyridine core.
The chlorine atom at the 3-position is the principal reactive site for derivatization. Its susceptibility to displacement via nucleophilic aromatic substitution (SNAr) or participation in transition-metal-catalyzed cross-coupling reactions opens pathways to a diverse array of new compounds. The electron-withdrawing nature of the pyridine nitrogen atom facilitates these reactions, particularly at the 2-, 4-, and 6-positions. However, the 3-position is generally less reactive towards SNAr compared to the 2- and 4-positions unless activated by other substituents.
Synthesis of Novel Heterocyclic Compounds
The transformation of this compound into novel heterocyclic systems can be envisioned through several established synthetic strategies, primarily involving the substitution of the chloro group.
Palladium-Catalyzed Cross-Coupling Reactions: This class of reactions is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The chloro group on the pyridine ring can serve as a handle for reactions like the Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and Negishi couplings. These reactions would allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups, thereby generating a library of novel, highly substituted pyridine derivatives. The steric hindrance imposed by the flanking 2,6-diphenyl groups would likely influence the reaction conditions required, potentially necessitating the use of specialized bulky phosphine (B1218219) ligands to achieve high yields.
Illustrative Palladium-Catalyzed Cross-Coupling Reactions for Chloropyridine Derivatives
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Resulting Bond |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl boronic acid or ester | Pd(PPh₃)₄ or Pd(OAc)₂ / Phosphine Ligand | C-C (Aryl/Vinyl) |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | C-C (Alkynyl) |
| Buchwald-Hartwig | Amine (primary or secondary) | Pd₂(dba)₃ / Buchwald Ligand | C-N |
Nucleophilic Aromatic Substitution (SNAr): The chloro group can be displaced by strong nucleophiles. While the 3-position is less activated than the 2- and 4-positions, reactions with potent nucleophiles like alkoxides, thiolates, and amines can proceed, often requiring elevated temperatures. This provides a direct route to functionalized pyridines with oxygen, sulfur, or nitrogen linkages at the 3-position. The resulting products could themselves be precursors for further cyclization reactions.
Synthesis of Macrocyclic Compounds
The rigid, pre-organized geometry of the 2,6-diphenylpyridine (B1197909) core makes this compound an attractive building block for the construction of macrocycles. Macrocyclic compounds containing pyridine units, often referred to as pyridinophanes, are of significant interest in supramolecular chemistry and materials science.
The synthesis of macrocycles from this precursor could be achieved through a multi-step approach:
Bifunctionalization: The initial step would involve converting the precursor into a bifunctional molecule. For instance, a Suzuki coupling could introduce a second reactive group (e.g., a boronic ester or another halide) onto one of the phenyl rings. Alternatively, reactions involving the methyl group (e.g., benzylic bromination followed by substitution) could install a linker arm.
Macrocyclization: The bifunctionalized intermediate could then undergo an intramolecular cyclization reaction to form the macrocyclic ring. Alternatively, an intermolecular reaction with a complementary bifunctional linker molecule would also yield a macrocycle. Palladium-catalyzed reactions are frequently employed in high-dilution conditions to favor these intramolecular ring-closing events.
The steric bulk of the phenyl groups would play a crucial role in directing the conformation of the resulting macrocycle, potentially leading to structures with well-defined cavities suitable for host-guest chemistry.
Potential Routes to Macrocyclization from a Chloropyridine Precursor
| Step | Reaction Type | Description | Potential Intermediate/Product |
|---|---|---|---|
| 1. Derivatization | Palladium-Catalyzed Cross-Coupling | Introduction of a functional group (e.g., -B(OR)₂, -NH₂, -OH) at the 3-position by replacing the chloro group. | 3-Functionalized-4-methyl-2,6-diphenylpyridine |
| 2. Chain Elongation | Ether or Amide Synthesis | Reaction of the new functional group with a bifunctional linker (e.g., a dihalide or diacyl chloride). | A long-chain, open precursor with reactive ends. |
| 3. Macrocyclization | Intramolecular Cross-Coupling or SNAr | Ring-closing reaction under high-dilution conditions to favor the formation of the macrocycle. | A novel macrocyclic compound incorporating the pyridine unit. |
Future Research Directions and Unaddressed Challenges
Development of Novel and Efficient Synthetic Routes for Specific Regioisomers
The synthesis of polysubstituted pyridines, particularly with a specific and complex substitution pattern like that of 3-Chloro-4-methyl-2,6-diphenylpyridine, presents a considerable challenge in synthetic chemistry. nih.gov Current methods may lack the efficiency, regioselectivity, or functional group tolerance required for creating a diverse library of analogues for further study.
Future research should focus on developing new synthetic strategies that overcome these limitations. The preparation of highly substituted pyridine (B92270) motifs can be difficult, whether through classic condensation strategies or modern C-H activation techniques. nih.gov Merged cycloaddition/cycloreversion processes have shown promise for preparing highly substituted aromatic heterocycles and could be adapted for this specific target. nih.gov Exploring metal-free cyclization reactions of readily available unsaturated precursors could also provide an efficient and operationally convenient route. organic-chemistry.org A key challenge will be to control the regiochemistry to specifically place the chloro, methyl, and phenyl groups at the desired positions on the pyridine ring.
| Potential Synthetic Approach | Description | Key Challenges |
| Tandem Cycloaddition/Cycloreversion | Utilizes precursors like 1,4-oxazin-2-ones reacting with alkynes to form highly substituted pyridines. nih.gov | Synthesis of the appropriately substituted oxazinone precursor; controlling reaction selectivity. |
| Metal-Free Cyclization | Reaction of α,β,γ,δ-unsaturated ketones with an ammonium (B1175870) source under air atmosphere. organic-chemistry.org | Preparation of the specific unsaturated ketone precursor; ensuring complete regioselectivity. |
| Catalytic Cross-Coupling | Stepwise functionalization of a pre-formed pyridine or dihydropyridine (B1217469) core using transition metal catalysis (e.g., Suzuki, Negishi). | Availability of suitable starting materials; managing steric hindrance from existing substituents; achieving high yields in multi-step sequences. |
| C-H Activation/Functionalization | Direct introduction of substituents onto a simpler pyridine scaffold. | Achieving the desired regioselectivity among multiple C-H bonds; overcoming the deactivating effect of existing substituents. |
Exploration of New Reactivity Modes and Derivatization Strategies
The reactivity of the this compound core is largely unexplored. The chlorine atom at the 3-position is a key functional handle for derivatization via nucleophilic aromatic substitution. chempanda.comnih.gov However, the steric hindrance from the adjacent phenyl group at the 2-position and the methyl group at the 4-position could significantly influence its reactivity compared to simpler chloropyridines.
Systematic studies are needed to map the reactivity of this compound. This includes investigating its susceptibility to various nucleophiles and exploring transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds at the 3-position. Furthermore, the reactivity of the methyl group and the phenyl rings could be exploited for further functionalization, leading to a wide array of novel derivatives with potentially unique properties. For instance, the methyl group could be a site for radical halogenation or oxidation, while the phenyl rings could undergo electrophilic substitution. Understanding how substituents affect the reaction rate is crucial, as electron-withdrawing groups can influence the stability of reaction intermediates like the Meisenheimer complex. nih.govresearchgate.net
Advanced Computational Modeling for Predictive Synthesis and Property Design
Computational chemistry offers powerful tools for accelerating the discovery and development of new molecules and materials. For this compound, advanced computational modeling can play a pivotal role in several areas. Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physicochemical and thermodynamic properties of its derivatives, guiding the synthesis of compounds with desired characteristics. researchgate.net
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, predict reactivity, and elucidate reaction mechanisms. researchgate.netnih.gov Such studies can help rationalize the observed regioselectivity in synthetic reactions and predict the most favorable sites for derivatization. nih.gov Furthermore, computational modeling can predict spectroscopic properties and explore the potential of these molecules in various applications, such as in high-energy materials or as antimicrobial agents, by correlating molecular geometry and electronic properties with biological activity or material performance. researchgate.netnih.gov
| Computational Method | Application Area | Predicted Properties/Insights |
| Density Functional Theory (DFT) | Reaction Mechanism & Reactivity | Transition state energies, activation barriers, HOMO/LUMO energies, reaction pathways. researchgate.netnih.gov |
| QSPR/QSAR | Property/Activity Prediction | Thermodynamic properties (e.g., enthalpy of formation), biological activity, solubility. researchgate.net |
| Molecular Dynamics (MD) | Supramolecular Assembly | Preferred intermolecular interaction modes, stability of assemblies, solvent effects. |
| Time-Dependent DFT (TD-DFT) | Spectroscopic Properties | UV-Vis absorption and emission spectra, guiding development for optical materials. researchgate.net |
Investigation of Supramolecular Assemblies Involving this compound
The presence of a chlorine atom and an aromatic system in this compound makes it an excellent candidate for forming ordered supramolecular structures. The chlorine atom can act as a halogen bond donor, interacting with the nitrogen atom of another pyridine ring (an N···Cl halogen bond) or other halogen bond acceptors. nih.govresearchgate.net These interactions are known to be highly directional and can be used as a reliable tool in crystal engineering to guide the self-assembly of molecules into predictable architectures like 1D chains or more complex networks. acs.orgacs.org
Potential for Integration into Advanced Functional Materials beyond Current Scope
While the direct applications of this compound are not yet established, its structural motifs are found in compounds used in a variety of advanced materials. wiley.comresearchgate.net The 2,6-diphenylpyridine (B1197909) core, for instance, is a chromophore that has been incorporated into fluorescent sensors. researchgate.net The presence of a halogen atom and other substituents can be used to tune the electronic and photophysical properties of such materials.
Future investigations could explore the integration of this compound as a building block for various functional materials. Potential areas of application include:
Organic Light-Emitting Diodes (OLEDs): As a host material or as a ligand in emissive metal complexes.
Sensors: As a fluorescent chemosensor, where binding to an analyte could modulate its emission properties. researchgate.net
Liquid Crystals: Where the rigid, anisotropic molecular shape could favor the formation of mesophases.
Porous Organic Polymers: As a monomer unit to create materials for gas storage or catalysis.
The synthesis of a library of derivatives and the systematic study of their structure-property relationships will be essential for unlocking the potential of this compound in the field of materials science. wiley.comresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
